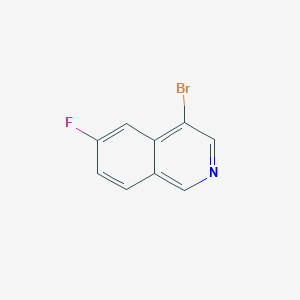

4-Bromo-6-fluoroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLPAFQCBBGXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309435 | |

| Record name | 4-Bromo-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416500-78-1 | |

| Record name | 4-Bromo-6-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416500-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Blueprint: Physicochemical and Structural Attributes

An In-Depth Technical Guide to 4-Bromo-6-fluoroisoquinoline: A Strategic Building Block in Modern Medicinal Chemistry

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery campaign. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] This guide provides a deep technical dive into a particularly valuable derivative: This compound (CAS No. 1416500-78-1). We will explore its synthesis, unique reactivity, and its application in constructing complex, biologically active molecules, supported by field-proven experimental protocols.

This compound is a dihalogenated heterocyclic compound. Its power as a synthetic intermediate lies in the distinct chemical environments of its two halogen substituents. The bromine atom at the 4-position and the fluorine atom at the 6-position provide orthogonal handles for sequential, selective functionalization.

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 1416500-78-1 |

| Chemical Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically >98% |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) |

The isoquinoline core itself offers a rigid, planar scaffold that is adept at participating in π-stacking and hydrogen bonding interactions within biological targets. The strategic placement of the bromine and fluorine atoms allows for precise control over the molecule's growth vector and the fine-tuning of its electronic and metabolic properties.

The Duality of Reactivity: A Chemist's Playground

The primary utility of this compound stems from the differential reactivity of the C4-Br and C6-F bonds. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond is more robust, typically requiring harsh conditions for nucleophilic aromatic substitution (SNAr). This reactivity differential is the cornerstone of its strategic value, enabling selective elaboration at the C4 position while the C6-fluorine remains intact to modulate the physicochemical properties of the final compound.

This selective reactivity makes it an invaluable tool for building complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]

Caption: Reactivity map of this compound.

Applications in Drug Discovery: From Blueprint to Biologically Active Compound

The isoquinoline framework is a cornerstone of many approved drugs and clinical candidates.[1][6] this compound serves as a key intermediate in synthesizing bioactive molecules where precise control of substitution is critical.

A notable application is in the synthesis of Linrodostat , an inhibitor of indoleamine 2,3-dioxygenase (IDO1) developed for cancer immunotherapy.[7] The scaffold's ability to undergo selective cross-coupling reactions is central to the construction of such complex drug candidates.[7] Its halogenated structure allows for these selective reactions, making it a valuable asset in building diverse libraries of compounds for screening.[5]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear guidance on executing the two most common and powerful transformations with this compound. As a Senior Application Scientist, I stress the importance of maintaining an inert atmosphere for these palladium-catalyzed reactions to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds.[8]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[9]

-

Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[9]

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[9]

Causality Behind Choices:

-

Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable palladium(II) precatalyst that is reliably reduced in situ to the active palladium(0) species. The dppf ligand is sufficiently electron-rich and bulky to promote both oxidative addition and reductive elimination.

-

Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[8] It is generally well-tolerated by many functional groups.

-

Solvent System (Dioxane/Water): The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate complex. Dioxane solubilizes the organic components.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This protocol describes the palladium-catalyzed amination of this compound, a cornerstone reaction for synthesizing aryl amines.[10][11]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), a bulky phosphine ligand (e.g., Xantphos, 0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[10]

-

Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.

-

Monitoring: Track the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[10]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Choices:

-

Catalyst System (Pd₂(dba)₃/Xantphos): The combination of a Pd(0) source and a bulky, electron-rich phosphine ligand is critical.[12] The ligand stabilizes the palladium catalyst, promotes the oxidative addition of the C-Br bond, and facilitates the final reductive elimination step to form the C-N bond.[12]

-

Base (NaOtBu): A strong, non-nucleophilic base is essential. Its role is to deprotonate the amine (or the amine-palladium complex) to generate the palladium-amido intermediate, which is necessary for reductive elimination.[10][12]

-

Solvent (Toluene): An anhydrous, non-protic solvent is required to prevent quenching of the strong base and interference with the catalytic cycle.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a precision tool for the modern medicinal chemist. Its well-defined and differential reactivity at the C4 and C6 positions provides a reliable and strategic platform for the synthesis of complex molecular targets. By enabling selective C-C and C-N bond formation, this building block empowers researchers to rapidly generate novel analogues and accelerate the journey from initial hit to clinical candidate. The robust protocols provided herein serve as a validated starting point for unlocking the full synthetic potential of this versatile scaffold.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. This compound [myskinrecipes.com]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. ossila.com [ossila.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

4-Bromo-6-fluoroisoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

<_- a="" an="" as="" for="" guide="" in-depth="" professionals.="" researchers="" scientists="">

An In-Depth Technical Guide

This guide offers a detailed technical overview of 4-bromo-6-fluoroisoquinoline, a key building block for researchers, scientists, and drug development professionals. We will explore its chemical and physical properties, synthesis, applications, and safety information to provide a thorough understanding of this important compound.

Core Properties and Characteristics

This compound is a halogenated isoquinoline derivative with the chemical formula C₉H₅BrFN.[1] Its molecular weight is 226.05 g/mol .[2][3][4] This compound typically appears as an off-white to light yellow solid or powder.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₅BrFN | [1][5] |

| Molecular Weight | 226.05 g/mol | [2][3][4] |

| CAS Number | 1416500-78-1 | [1][3][5] |

| Appearance | Off-white to light yellow solid/powder | [5][6] |

| Purity | Typically ≥95-98% | [1][5] |

| Melting Point | 77-78 °C | [4][6] |

| Solubility | Limited solubility in water, good solubility in methanol and DMSO.[5] | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is crucial for its use in research and development. While specific proprietary methods may vary, a general approach involves the preparation of a hydrobromide salt, followed by bromination to create a brominated reaction mixture. Water is then added to separate the aqueous layer from the mass. The resulting 4-bromoisoquinoline is then further processed through ammonolysis and reaction with fluoroboric acid and sodium nitrite to produce a diazonium fluoroborate salt. This salt is then decomposed to yield crude 4-fluoroisoquinoline, which is subsequently purified.

A more specific method for synthesizing 4-bromoisoquinoline involves the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium.[7] This reaction can be selectively controlled to produce either 4-bromoisoquinoline or 4-bromoisoquinolones under different conditions.[7]

Synthesis Workflow Diagram

References

Physicochemical Properties of 4-Bromo-6-fluoroisoquinoline and Solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-6-fluoroisoquinoline in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. Understanding the solubility of this compound is crucial for its application in medicinal chemistry and drug discovery, where it serves as a valuable building block for synthesizing bioactive molecules.[1] This document will delve into the physicochemical properties of this compound and the solvents, the theoretical basis for its solubility, and detailed protocols for experimental solubility determination.

A fundamental understanding of the properties of the solute and solvents is essential for predicting and interpreting solubility. The principle of "like dissolves like" is a key concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol | [3] |

| Physical State | White to off-white crystalline powder | |

| Melting Point | 160-163 °C | |

| Boiling Point (Predicted) | 300.7 ± 22.0 °C | [4] |

| Density (Predicted) | 1.647 ± 0.06 g/cm³ | [4] |

| CAS Number | 1416500-78-1 | [3][4][5] |

Table 2: Physicochemical Properties of DMSO and Methanol

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) | Source |

| Molecular Weight | 78.13 g/mol | 32.04 g/mol | [6][7] |

| Boiling Point | 189.0°C | 64.7°C | [6][7] |

| Melting Point | 18.54°C | -97.7 °C | [7][8] |

| Density | ~1.10 g/mL | 0.791 g/mL at 20 °C | [6] |

| Solvent Type | Polar Aprotic | Polar Protic | [9][10] |

| Miscibility with Water | Miscible | Completely Miscible | [8][9] |

Theoretical Framework for Solubility

-

This compound: This molecule possesses a polar heterocyclic aromatic structure due to the presence of nitrogen, bromine, and fluorine atoms. These electronegative atoms create dipole moments within the molecule, making it polar.

-

DMSO ((CH₃)₂SO): As a highly polar aprotic solvent, DMSO can engage in strong dipole-dipole interactions.[9][10] Its oxygen atom is a strong hydrogen bond acceptor.[11]

-

Methanol (CH₃OH): Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds, in addition to participating in dipole-dipole interactions.[8][12]

The "good solubility" of this compound in these solvents is likely due to favorable dipole-dipole interactions between the polar regions of the solute and the solvent molecules. In the case of methanol, hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the isoquinoline ring could also contribute to the dissolution process.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is necessary. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[13][14] A thermodynamic solubility assay, which measures the equilibrium solubility, is considered the gold standard for its accuracy and relevance to formulation development.[15][16]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.[17] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.

Protocol:

-

Preparation of Materials:

-

Accurately weigh an excess amount of this compound solid.

-

Use high-purity DMSO and methanol.

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations for generating a calibration curve.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.[2]

-

-

Quantification:

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[2][14]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor. Report the solubility in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility values should be presented in a clear and concise manner, as shown in the hypothetical table below.

Table 3: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

The results from this experimental approach will provide the definitive quantitative solubility of this compound in DMSO and methanol under the specified conditions. This data is invaluable for designing subsequent experiments in drug synthesis, formulation, and biological screening, ensuring that the compound is fully dissolved and its concentration is accurately known.

References

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound CAS#: 1416500-78-1 [amp.chemicalbook.com]

- 5. 1416500-78-1|this compound|BLD Pharm [bldpharm.com]

- 6. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]

- 7. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 8. cetinerengineering.com [cetinerengineering.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. researchgate.net [researchgate.net]

- 11. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 12. Methanol | 67-56-1 [chemicalbook.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. enamine.net [enamine.net]

An In-Depth Technical Guide to 4-Bromo-6-fluoroisoquinoline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-6-fluoroisoquinoline, a key building block in medicinal chemistry. We will delve into its physicochemical properties, with a particular focus on its melting point, explore its synthesis, and discuss its applications in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties of this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅BrFN. Its structure, featuring a bromine atom at the 4-position and a fluorine atom at the 6-position of the isoquinoline core, imparts unique reactivity and properties that are highly valuable in the synthesis of complex drug molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1416500-78-1 | [1] |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 160-163 °C | Commercial Suppliers |

| Boiling Point | ~300.7 °C (Predicted) | [2] |

| Density | ~1.647 g/cm³ (Predicted) | [2] |

| Solubility | Limited solubility in water; soluble in methanol and DMSO. | Commercial Suppliers |

The melting point of a compound is a critical physical constant that provides an indication of its purity. For this compound, commercial suppliers report a melting point in the range of 160-163 °C. It is crucial for researchers to verify this value using calibrated equipment, as a sharp melting point range is a key indicator of a pure compound. Any deviation or broadening of this range may suggest the presence of impurities.

Synthesis of this compound: A Proposed Pathway

Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Fluoroisoquinoline-N-oxide

-

Dissolve 6-fluoroisoquinoline in a suitable chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-fluoroisoquinoline-N-oxide.

Step 2: Synthesis of this compound

-

To the crude 6-fluoroisoquinoline-N-oxide, add phosphorus oxybromide (POBr₃).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate, until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

This proposed synthesis is based on well-established transformations in heterocyclic chemistry. The N-oxidation of the isoquinoline nitrogen activates the 4-position for subsequent nucleophilic attack. The use of a brominating agent like POBr₃ then introduces the bromine atom at the desired position.

The Critical Role of this compound in Drug Discovery

The strategic placement of bromine and fluorine atoms on the isoquinoline scaffold makes this compound a highly versatile intermediate in drug discovery.[1] Its halogenated structure allows for selective cross-coupling reactions, making it a valuable component in the construction of complex drug candidates.[1]

Applications in Kinase Inhibitor Synthesis:

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The bromine atom at the 4-position of this compound serves as a convenient handle for introducing various substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the isoquinoline core to optimize potency and selectivity for the target kinase. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in multi-step syntheses. A combination of analytical techniques should be employed for its characterization.

Melting Point Determination:

As a primary indicator of purity, the melting point should be determined using a calibrated apparatus. A sharp melting range consistent with the reported 160-163 °C suggests a high-purity sample.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Chromatographic Purity:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for selective functionalization, making it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. Accurate determination of its physicochemical properties, most notably its melting point, and a thorough analytical characterization are essential for ensuring its quality and for its successful application in the synthesis of the next generation of medicines.

References

A Comprehensive Technical Guide to 13C NMR Spectroscopy of Isoquinoline Derivatives

This guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal analytical technique for the structural elucidation of isoquinoline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to empower users in their chemical analysis endeavors.

Introduction: The Significance of Isoquinoline and 13C NMR in Medicinal Chemistry

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. The precise characterization of these molecules is paramount in drug discovery and development. 13C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon framework of isoquinoline derivatives, providing invaluable information about their substitution patterns, stereochemistry, and electronic environment. This guide will delve into the interpretation of 13C NMR data for this important class of heterocyclic compounds.

Understanding the 13C NMR Spectrum of the Isoquinoline Core

The isoquinoline molecule consists of a fused benzene and pyridine ring system. The differing electronic environments of the carbon atoms in the benzenoid and pyridinoid rings lead to a characteristic pattern of signals in the 13C NMR spectrum. The numbering convention for the isoquinoline ring system is crucial for the correct assignment of these signals.

The electron-withdrawing effect of the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the adjacent carbons. Generally, carbons in the pyridinoid ring (C1, C3, C4, C8a) resonate at a lower field (higher ppm) compared to those in the benzenoid ring (C4a, C5, C6, C7, C8), with the exception of the bridgehead carbons.

Table 1: Characteristic 13C NMR Chemical Shifts of Isoquinoline

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | ~152.7 |

| C3 | ~143.2 |

| C4 | ~120.6 |

| C4a | ~128.8 |

| C5 | ~127.5 |

| C6 | ~130.4 |

| C7 | ~127.2 |

| C8 | ~126.5 |

| C8a | ~135.7 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

The Influence of Substituents on 13C NMR Chemical Shifts

The introduction of substituents onto the isoquinoline ring system can cause significant changes in the 13C NMR spectrum. These changes, known as substituent-induced chemical shifts (SCS), are invaluable for determining the position and nature of the substituent.

Key Principles Governing Substituent Effects:

-

Electronegativity: Electron-withdrawing groups (e.g., -NO2, -CN, halogens) generally cause a downfield shift (deshielding) of the carbon atom to which they are attached (the ipso carbon) and, to a lesser extent, the ortho and para carbons. Conversely, electron-donating groups (e.g., -OH, -OCH3, -NH2) typically cause an upfield shift (shielding).

-

Mesomeric (Resonance) Effects: Substituents that can participate in resonance with the aromatic system will have a more pronounced effect on the chemical shifts of the ortho and para carbons.

-

Steric Effects: Bulky substituents can cause steric compression, which may lead to either shielding or deshielding effects on nearby carbon atoms.

A comprehensive study on isoquinoline alkaloids and related model compounds has demonstrated the utility of 13C NMR in unambiguously assigning carbon resonances by comparing the spectra of complex alkaloids with simpler model compounds.[1]

Experimental Protocol for Acquiring 13C NMR Data of Isoquinoline Derivatives

The following protocol outlines a standardized procedure for obtaining high-quality 13C NMR spectra of isoquinoline derivatives.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (CD3OD), and acetone-d6.[2][3] The choice of solvent can slightly influence chemical shifts.[4]

-

Concentration: Prepare a solution with a concentration typically ranging from 5 to 50 mg of the compound in 0.5 to 0.7 mL of the deuterated solvent.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the universally recognized internal standard, with its signal set to 0.0 ppm.[5] However, modern NMR instruments can use the deuterium signal of the solvent for locking and referencing.[4]

2. NMR Instrument Parameters (for a typical 400-600 MHz spectrometer):

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration (though integration is not always reliable in 13C NMR).

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

-

Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transform (FT): Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the characteristic solvent signal. For example, the central peak of the CDCl3 triplet is at approximately 77.16 ppm.[5]

Advanced 2D NMR Techniques for Structural Elucidation

For complex isoquinoline derivatives with overlapping signals, one-dimensional 13C NMR may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, which can help in assigning protons that are then used to assign the carbons they are attached to via HSQC.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.

The complete assignment of 1H and 13C NMR spectra for complex isoquinoline derivatives often relies on a combination of these 2D experiments.[6]

Visualization of the 13C NMR Analysis Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of an isoquinoline derivative.

Caption: Workflow for the 13C NMR analysis of isoquinoline derivatives.

Conclusion and Future Outlook

13C NMR spectroscopy, especially when augmented with 2D techniques, remains a cornerstone for the structural characterization of isoquinoline derivatives. A thorough understanding of the fundamental principles of chemical shifts and substituent effects, combined with a robust experimental protocol, enables researchers to confidently elucidate the structures of novel compounds. As computational methods for predicting NMR spectra become more accurate, the synergy between theoretical calculations and experimental data will further enhance the power of this analytical technique in accelerating drug discovery and development.[7][8]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 4. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

Introduction: The Indispensable Role of Spectroscopy in Characterizing Halogenated Isoquinolines

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. ochem.weebly.com [ochem.weebly.com]

- 20. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

The Biological Activity of Fluorinated Isoquinolines: From Mechanistic Insights to Therapeutic Applications

An In-depth Technical Guide:

Introduction

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological properties.[2][3] In the relentless pursuit of enhanced therapeutic efficacy, the strategic incorporation of fluorine into these scaffolds has emerged as a cornerstone of modern drug design. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological characteristics.[4][5]

The introduction of fluorine can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through unique electronic interactions, and alter pKa values to optimize membrane permeability and bioavailability.[5][6][7] Consequently, approximately 25-30% of modern pharmaceuticals contain at least one fluorine atom.[8] This guide provides a comprehensive exploration of the diverse biological activities of fluorinated isoquinolines, delving into their mechanisms of action, summarizing key structure-activity relationships, and presenting detailed experimental protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif for next-generation therapeutics.

Chapter 1: The Strategic Advantage of Fluorination in Isoquinoline Scaffolds

The decision to introduce a fluorine atom into an isoquinoline core is a deliberate strategy to fine-tune its drug-like properties. The causality behind this choice lies in the predictable and often beneficial alterations to the molecule's pharmacokinetic and pharmacodynamic profiles.

-

Pharmacokinetic Enhancement : The C-F bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life and oral bioavailability.[7] Furthermore, the lipophilicity of a molecule can be subtly increased by fluorine substitution, which can enhance its ability to cross biological membranes, including the critical blood-brain barrier—a key consideration for neurological drugs.[6]

-

Pharmacodynamic Modulation : Fluorine's high electronegativity can create strong dipole moments and alter the electronic distribution of the isoquinoline ring system. This can lead to more potent and selective interactions with biological targets.[4][5] Fluorine can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, locking the molecule into a bioactive conformation and increasing its binding affinity.[5]

Diagram: Key Positions for Fluorination on the Isoquinoline Core

The following diagram illustrates the standard numbering of the isoquinoline ring, highlighting common positions for fluorine substitution that have been shown to influence biological activity.

Caption: Common fluorination sites on the isoquinoline scaffold.

Chapter 2: Anticancer Activity: Mechanisms and Therapeutic Potential

Fluorinated isoquinolines have emerged as a highly promising class of anticancer agents, exerting their cytotoxic effects through multiple, well-defined mechanisms.[9][10]

Mechanism: Inhibition of Topoisomerase I

A primary mechanism for a subset of these compounds, particularly fluorinated indenoisoquinolines, is the inhibition of Topoisomerase I (Top1).[11] Top1 is an essential enzyme that relieves torsional stress in DNA during replication and transcription. Top1 inhibitors act as "poisons" by trapping the enzyme in a covalent complex with DNA (the Top1cc), which prevents the re-ligation of the DNA strand break.[11] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[11] The strategic replacement of historically used, but potentially genotoxic, nitro groups with fluorine atoms has successfully maintained potent Top1 inhibitory activity while offering a potentially improved safety profile.[11]

Diagram: Topoisomerase I Inhibition Workflow

Caption: Mechanism of Top1 inhibition by fluorinated isoquinolines.

Mechanism: Induction of Apoptosis via Mitochondrial Pathways

Another well-documented anticancer mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway.[8] Certain fluorinated isoquinolines have been shown to disrupt the normal functioning of mitochondria by causing a dissipation of the mitochondrial membrane potential (ΔΨm).[8] This event is a critical early step in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Concurrently, these compounds can stimulate the production of reactive oxygen species (ROS), which further damages cellular components and pushes the cell towards programmed death.[8]

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated 1-benzylisatins | ortho-fluoro derivative (3a) | HeLa (Cervical) | 14.3 ± 1.2 | [8] |

| HCT-116 (Colon) | 11.2 ± 0.9 | [8] | ||

| 3-Fluoro-7-azaindenoisoquinoline | Compound 16d (specific structure) | NCI-60 Panel | (Mean Log GI₅₀) -7.15 | [11] |

| Furoquinoline Alkaloid | Skimmianine | HT-29 (Colon) | 1.5 | [12] |

| Thiosemicarbazone Derivative | 6-fluoroisoquinoline derivative (2) | Pancreatic, Lung | Low nM range | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for assessing the cytotoxic effects of fluorinated isoquinolines. The inclusion of positive and negative controls ensures the reliability of the results.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (fluorinated isoquinoline) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Doxorubicin or 5-Fluorouracil (positive control)[8]

-

DMSO (vehicle control)

-

96-well microplates, multichannel pipette, microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust and reproducible response to cytotoxic agents.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with the positive control.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.

-

-

Solubilization:

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently agitate the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

-

Chapter 3: Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated isoquinolines have demonstrated significant potential, with potent activity against a range of bacterial and fungal pathogens.[14][15]

Mechanism of Action: Targeting Bacterial Topoisomerases

Drawing parallels with the highly successful fluoroquinolone antibiotics, many fluorinated isoquinolines are believed to exert their antimicrobial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[16][17] These enzymes are crucial for managing DNA topology during replication. By stabilizing the covalent complex between the enzyme and bacterial DNA, the compounds induce the accumulation of double-strand breaks, which is a bactericidal event.[16] This validated mechanism provides a strong foundation for further drug development.[16] Some derivatives may also have alternative mechanisms, such as disrupting cell wall synthesis.[16]

Diagram: Antimicrobial Mechanism via Topoisomerase Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Data: Antimicrobial Spectrum

The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

| Fluorophenylpropanoate ester (13 ) | Staphylococcus aureus | 4-8 | [14] |

| Bacillus subtilis | 2-4 | [14] | |

| Halogenated phenethyl carbamate (22 ) | Staphylococcus aureus | 4-8 | [14] |

| Escherichia coli | 16-32 | [14] | |

| Tricyclic Isoquinoline (8d ) | Staphylococcus aureus | 16 | [17] |

| Trifluoromethyl-substituted Isoquinolines | MRSA (Methicillin-resistant S. aureus) | 0.25 - 8 | [16] |

| VRE (Vancomycin-resistant Enterococcus) | 0.5 - 16 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol for broth microdilution is the gold standard for determining the MIC of a potential antimicrobial agent.

Objective: To determine the lowest concentration of a fluorinated isoquinoline that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution in DMSO

-

Control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well U-bottom microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer (600 nm), incubator

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From an overnight culture plate, suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Causality: Standardizing the inoculum is critical for reproducibility. A higher inoculum can lead to falsely elevated MIC values.

-

Dilute this suspension 1:150 in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.

-

-

Compound Dilution:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Add 50 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a concentration gradient.

-

Repeat for the control antibiotic.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (bacterium, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Self-Validation: The growth control must be turbid, and the sterility control must be clear. The MIC of the control antibiotic should fall within its known acceptable range for the specific bacterial strain, validating the assay's accuracy.

-

Chapter 4: Neurological and Neuroprotective Roles

The ability of small molecules to cross the blood-brain barrier is a major hurdle in treating central nervous system disorders. The physicochemical properties imparted by fluorine make fluorinated isoquinolines attractive candidates for tackling neurodegenerative diseases like Parkinson's and Alzheimer's.[6][18]

Mechanistic Insights in Neurodegeneration

Some isoquinoline derivatives found in the brain have been implicated as potential endogenous neurotoxins that share properties with MPTP, a compound known to induce parkinsonism.[19] A proposed mechanism of toxicity is the inhibition of Complex I of the mitochondrial electron transport chain, which leads to reduced ATP production and increased oxidative stress from oxygen radicals.[19] Conversely, novel fluorinated isoquinoline-mimicking compounds are being designed as neuroprotectants to counteract these pathways.[18] Furthermore, the radioisotope ¹⁸F can be incorporated into isoquinoline structures for use as PET imaging agents to diagnose and study neurodegenerative diseases in vivo.[4][6]

Diagram: Workflow for Assessing Neuroprotection

Caption: Experimental workflow to evaluate neuroprotective activity.

Conclusion and Future Directions

Fluorinated isoquinolines represent a versatile and powerful class of biologically active molecules. The strategic incorporation of fluorine provides a rational approach to enhancing potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, spanning from the inhibition of topoisomerases in cancer and bacteria to the modulation of mitochondrial function in neurons, underscore their vast therapeutic potential.

Future research will undoubtedly focus on refining the structure-activity relationships to design next-generation compounds with even greater efficacy and improved safety profiles. Exploring novel fluorination patterns, developing derivatives that target multiple pathways simultaneously, and advancing lead compounds through preclinical and clinical development will be critical next steps. The methodologies and insights presented in this guide provide a solid foundation for scientists and researchers to contribute to this exciting and impactful field of drug discovery.

References

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. EP2420237A1 - Fluorinated derivatives of endogenous isoquinolines for use in the treatment of diseases mediated through endogenous isoquinoline pathways - Google Patents [patents.google.com]

- 19. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Bromo-6-fluoroisoquinoline: An Application Note and Protocol for Medicinal Chemistry

Introduction: The Strategic Importance of Halogenated Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto this scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. Fluorine substitution is known to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1] Concurrently, the bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, enabling the exploration of a wider chemical space.

4-Bromo-6-fluoroisoquinoline is a valuable building block in drug discovery, particularly for the development of kinase inhibitors and central nervous system (CNS) active agents.[2] Its unique substitution pattern allows for selective functionalization at the bromine-bearing position while benefiting from the electronic effects of the fluorine atom. This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust and scalable protocol suitable for research and drug development laboratories.

Synthetic Strategy: A de Novo Approach via the Pomeranz-Fritsch Reaction

While several methods exist for the synthesis of the isoquinoline core, a de novo construction proves most effective for accessing the specifically substituted this compound. A direct bromination of 6-fluoroisoquinoline is challenging due to the directing effects of the heterocyclic nitrogen, which typically favors electrophilic substitution at the 5- and 8-positions.[3][4] Therefore, a more regioselective approach is warranted.

This guide details a two-step synthesis commencing with the commercially available 4-fluorobenzaldehyde. The chosen strategy involves an initial bromination to afford 3-bromo-4-fluorobenzaldehyde, followed by the construction of the isoquinoline ring system using the Pomeranz-Fritsch reaction. This classical named reaction provides a reliable method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[5][6]

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-4-fluorobenzaldehyde

The initial step involves the regioselective bromination of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director; however, the para position is blocked, and steric hindrance from the formyl group favors bromination at the position ortho to the fluorine and meta to the aldehyde.

Experimental Protocol: Bromination of 4-Fluorobenzaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 4-Fluorobenzaldehyde | 124.11 | 24.8 g | 0.20 | 99% | Sigma-Aldrich |

| Aluminum trichloride | 133.34 | 40.0 g | 0.30 | 99.9% | Acros Organics |

| Bromine | 159.81 | 35.2 g (11.3 mL) | 0.22 | 99.5% | Fisher Scientific |

| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous | J.T. Baker |

| Saturated NaHCO₃ solution | - | 100 mL | - | - | Lab Prepared |

| Saturated NaCl solution (Brine) | - | 100 mL | - | - | Lab Prepared |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | - | VWR |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum trichloride (40.0 g, 0.30 mol) and anhydrous dichloromethane (200 mL).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 4-fluorobenzaldehyde (24.8 g, 0.20 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the cooled suspension over 30 minutes with vigorous stirring.

-

Bromine (35.2 g, 0.22 mol) is then added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice (300 g) in a 1 L beaker with stirring.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-bromo-4-fluorobenzaldehyde is purified by vacuum distillation to afford a colorless to pale yellow oil.

Expected Yield: 75-85%

Characterization Data (Literature):

-

Boiling Point: 85-108 °C at 8 mmHg[5]

-

¹H NMR (CDCl₃): δ 9.91 (s, 1H), 8.08 (d, J = 2.1 Hz, 1H), 7.68 (dd, J = 8.5, 2.1 Hz, 1H), 7.27 (t, J = 8.5 Hz, 1H).

Part 2: Construction of the Isoquinoline Core via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for synthesizing isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[5][6] The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed cyclization and subsequent aromatization.

Caption: Workflow of the Pomeranz-Fritsch reaction for this compound synthesis.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3-Bromo-4-fluorobenzaldehyde | 203.01 | 20.3 g | 0.10 | 98% | As synthesized |

| Aminoacetaldehyde diethyl acetal | 133.19 | 14.0 g | 0.105 | 98% | TCI |

| Concentrated Sulfuric Acid | 98.08 | 100 mL | - | 98% | EMD Millipore |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Reagent Grade | VWR |

| Saturated NaHCO₃ solution | - | 200 mL | - | - | Lab Prepared |

| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | - | Reagent Grade | Fisher Scientific |

| Hexanes | - | 300 mL | - | Reagent Grade | Fisher Scientific |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (20.3 g, 0.10 mol) and aminoacetaldehyde diethyl acetal (14.0 g, 0.105 mol) in 100 mL of dichloromethane.

-

Stir the mixture at room temperature for 4 hours to form the Schiff base intermediate. The progress of the reaction can be monitored by the disappearance of the aldehyde spot on TLC.

-

Remove the dichloromethane under reduced pressure to obtain the crude Schiff base as an oil.

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid (100 mL) and cool the flask in an ice-salt bath to 0-5 °C.

-

Add the crude Schiff base dropwise to the cold, stirred sulfuric acid over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) in a 2 L beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Exercise caution as significant gas evolution will occur.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Expected Yield: 40-50%

Characterization Data:

-

Molecular Formula: C₉H₅BrFN

-

Molecular Weight: 226.05 g/mol

-

Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity of the final product.

Safety and Handling Precautions

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum Trichloride: Reacts violently with water. Handle in a dry environment.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the other way around.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block for medicinal chemistry and drug discovery. The described two-step sequence, involving a regioselective bromination followed by a Pomeranz-Fritsch reaction, offers a practical route to this valuable compound. The provided experimental procedures and safety guidelines are intended to assist researchers in the successful and safe synthesis of this important intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

The Art of Molecular Scaffolding: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-fluoroisoquinoline

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline core is a privileged scaffold, appearing in a multitude of biologically active compounds. The strategic functionalization of this motif is paramount to modulating pharmacological properties. 4-Bromo-6-fluoroisoquinoline has emerged as a versatile and highly valuable building block in this endeavor. Its distinct electronic properties and the presence of a reactive bromine atom make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the selection of catalysts, ligands, and reaction conditions to empower you to confidently and successfully employ this versatile reagent in your research.

The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a diverse range of bioactive molecules.[1] Its utility stems from the differential reactivity of its halogen substituents and the overall electronic nature of the isoquinoline ring system. The bromine atom at the 4-position is the primary site for palladium-catalyzed cross-coupling, while the fluorine atom at the 6-position can be utilized in subsequent nucleophilic aromatic substitution reactions or serve to modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[2]

Chemical Structure of this compound

References

The Art of Connection: A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles

For the contemporary researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable instrument for the sophisticated construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this Nobel Prize-winning reaction to a particularly vital class of substrates: bromo-substituted heterocycles. These motifs are foundational to a vast array of pharmaceuticals and functional materials, and their successful functionalization is paramount to innovation in these fields.

This document moves beyond a mere recitation of procedural steps. It is designed to arm the practicing scientist with a robust understanding of the underlying principles that govern this powerful transformation. We will delve into the mechanistic nuances, dissect the critical roles of each reaction component, and provide field-tested protocols for a variety of key heterocyclic systems. Furthermore, we will address the common challenges inherent to these couplings and offer systematic troubleshooting strategies to navigate the path to success.

The Catalytic Heart of the Matter: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the engine of this transformation. A comprehensive understanding of this cycle is the bedrock upon which successful experimental design is built.

The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of the heterocyclic substrate. This is often the rate-determining step and its efficiency is heavily influenced by the electronic nature of the heterocycle and the steric and electronic properties of the palladium catalyst's ligands.[4]

Transmetalation: In this crucial step, the organic group from the boron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact reaction outcomes.[5]

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[5]

The Reagents of Choice: A Guide to Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. The interplay between the bromoheterocycle, the boronic acid or ester, the palladium catalyst, the ligand, the base, and the solvent creates a complex reaction environment that must be carefully optimized.

Palladium Catalysts and Ligands: The Power Couple

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While a variety of palladium sources can be used, the choice of ligand is paramount in tuning the catalyst's reactivity and stability.[4] For bromo-substituted heterocycles, particularly those containing nitrogen, the selection of an appropriate ligand is critical to prevent catalyst inhibition.[6]

| Catalyst System | Ligand Type | Key Characteristics | Recommended For |

| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst. | Simple, electron-rich bromoheterocycles. |

| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines | High activity, promotes oxidative addition and reductive elimination. | A broad range of bromoheterocycles, including electron-deficient and sterically hindered substrates.[7] |

| Pd-PEPPSI Catalysts | N-Heterocyclic Carbenes (NHCs) | Highly active, stable, and effective for heteroaryl couplings. | Challenging couplings, including those with nitrogen-containing heterocycles.[7] |

| Palladacycles (e.g., Herrmann's Catalyst) | Pre-activated catalysts | High thermal stability and activity. | Large-scale synthesis and robust applications.[7] |

The Boron Reagent: Boronic Acids vs. Boronic Esters

The choice between a boronic acid and a boronic ester often involves a trade-off between reactivity and stability. Boronic acids are generally more reactive but can be prone to decomposition via protodeboronation, especially with electron-deficient heteroaryl systems.[8] Boronic esters, such as pinacol esters, offer enhanced stability and are often easier to handle and purify.[9]

The Essential Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[5] However, the choice of base can also influence side reactions such as protodeboronation.

| Base | Strength | Common Applications |

| K₂CO₃, Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures. |

| K₃PO₄, Cs₂CO₃ | Stronger | Effective for less reactive substrates and can sometimes mitigate protodeboronation.[10] |

| KF, CsF | Mild | Can be beneficial in minimizing protodeboronation of sensitive heteroaryl boronic acids.[11] |

Field-Tested Protocols for Key Bromoheterocycles

The following protocols provide a starting point for the Suzuki-Miyaura coupling of various bromo-substituted heterocycles. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol is adapted from a general method for the coupling of 2-pyridyl nucleophiles.[12]

Materials:

-

2-Bromopyridine

-

Arylboronic acid

-

Pd₂(dba)₃

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable Buchwald ligand

-

Anhydrous KF

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried, argon-purged Schlenk tube, add the arylboronic acid (1.5 mmol), anhydrous KF (3.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine ligand (0.075 mmol, 7.5 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Add 2-bromopyridine (1.0 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-